

# tert-Butoxycyclohexane molecular weight and formula

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## Compound of Interest

Compound Name: *tert-Butoxycyclohexane*

Cat. No.: *B15481320*

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## In-Depth Technical Guide: tert-Butoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **tert-butoxycyclohexane**, detailed experimental protocols for its synthesis and characterization, and a logical representation of its synthesis pathway.

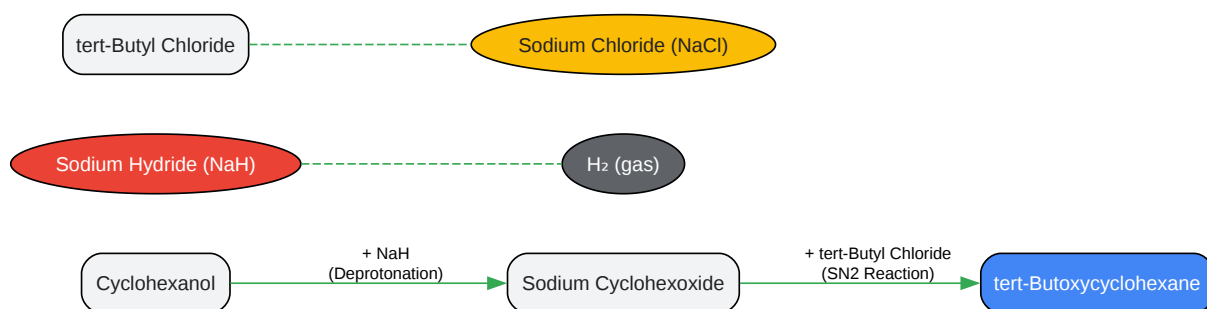
## Core Molecular Data

**tert-Butoxycyclohexane** is an ether with the chemical formula  $C_{10}H_{20}O$ .<sup>[1]</sup> It is also known by other names such as (2-methylpropan-2-yl)oxycyclohexane and cyclohexyl tert-butyl ether.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C10H20O	[1]
Molecular Weight	156.26 g/mol	[1]
IUPAC Name	(2-methylpropan-2-yl)oxycyclohexane	[1]
SMILES	CC(C)(C)OC1CCCCC1	[1]
InChIKey	TZEUDSUHMOPLQM-UHFFFAOYSA-N	[1]

## Synthesis of tert-Butoxycyclohexane

A common and effective method for the synthesis of **tert-butoxycyclohexane** is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, cyclohexanol is deprotonated to form the cyclohexoxide anion, which then acts as a nucleophile to attack a tert-butyl halide (e.g., tert-butyl chloride), yielding **tert-butoxycyclohexane**. [2][3][4]



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Caption: Williamson ether synthesis of **tert-butoxycyclohexane**.

## Experimental Protocols

## Synthesis via Williamson Ether Synthesis

Objective: To synthesize **tert-butoxycyclohexane** from cyclohexanol and tert-butyl chloride.

Materials:

- Cyclohexanol
- Sodium hydride (NaH)
- tert-Butyl chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

Procedure:

- Preparation of the Alkoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and sodium hydride (1.1 equivalents) suspended in anhydrous diethyl ether or THF.
- Slowly add cyclohexanol (1 equivalent) dissolved in the same anhydrous solvent to the suspension of sodium hydride at 0 °C using a dropping funnel.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to ensure the complete formation of the sodium cyclohexoxide.
- Nucleophilic Substitution: Add tert-butyl chloride (1 equivalent) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitor by thin-layer chromatography or gas chromatography).
- Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation to obtain pure **tert-butoxycyclohexane**.

## Characterization of tert-Butoxycyclohexane

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum of **tert-butoxycyclohexane** is expected to show two main signals. A singlet integrating to nine protons around  $\delta$  1.2 ppm corresponding to the magnetically equivalent protons of the tert-butyl group. A multiplet integrating to eleven protons in the range of  $\delta$  1.1-1.8 ppm and a signal for the proton on the carbon bearing the ether oxygen around  $\delta$  3.3 ppm.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbons of the cyclohexyl and tert-butyl groups. The quaternary carbon of the tert-butyl group is expected around  $\delta$  73 ppm, and the methyl carbons of the tert-butyl group around  $\delta$  29

ppm. The carbons of the cyclohexane ring will appear in the range of  $\delta$  24-33 ppm, with the carbon attached to the oxygen atom appearing further downfield around  $\delta$  77 ppm.

## 2. Infrared (IR) Spectroscopy

The IR spectrum of **tert-butoxycyclohexane** is characterized by the presence of a strong C-O stretching vibration in the fingerprint region, typically in the range of 1150-1085  $\text{cm}^{-1}$ . The spectrum will also show C-H stretching vibrations for the  $\text{sp}^3$  hybridized carbons of the cyclohexane and tert-butyl groups just below 3000  $\text{cm}^{-1}$ .

## 3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of **tert-butoxycyclohexane**. The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 156$ . A prominent peak would be expected at  $m/z = 57$ , corresponding to the stable tert-butyl cation ( $(\text{CH}_3)_3\text{C}^+$ ). Another significant fragment could be observed from the loss of the tert-butyl group, resulting in a fragment at  $m/z = 99$ .

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## References

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